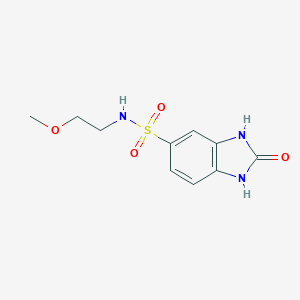
N-(2-methoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a chemical compound that has been widely researched for its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as mebendazole sulfoxide and has been used as an anthelmintic drug for the treatment of parasitic infections. In recent years, mebendazole sulfoxide has gained attention for its potential as an anticancer agent, and several studies have been conducted to investigate its mechanism of action and therapeutic potential.
Wirkmechanismus
The exact mechanism of action of mebendazole sulfoxide is not fully understood, but it is believed to involve the disruption of microtubule dynamics in cancer cells. Microtubules are protein structures that are involved in cell division and are a target for several anticancer drugs. Mebendazole sulfoxide is thought to bind to the colchicine binding site on microtubules, which results in the disruption of microtubule assembly and function. This disruption leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Mebendazole sulfoxide has been shown to have several biochemical and physiological effects in cancer cells. The compound has been shown to induce the expression of several genes involved in cell cycle regulation and apoptosis, including p21, p27, and Bax. Mebendazole sulfoxide has also been shown to inhibit the expression of several genes involved in angiogenesis, including vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1α (HIF-1α). In addition, mebendazole sulfoxide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of mebendazole sulfoxide as an anticancer agent is its low toxicity compared to other microtubule-targeting drugs, such as paclitaxel and vinblastine. Mebendazole sulfoxide has also been shown to have synergistic effects when used in combination with other anticancer drugs, such as cisplatin and doxorubicin. However, one limitation of mebendazole sulfoxide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on mebendazole sulfoxide. One area of interest is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to mebendazole sulfoxide. Finally, further studies are needed to investigate the potential of mebendazole sulfoxide in combination with other anticancer agents and in the treatment of specific types of cancer, such as glioblastoma and pancreatic cancer.
Synthesemethoden
Mebendazole sulfoxide can be synthesized by the oxidation of mebendazole, which is a benzimidazole anthelmintic drug. The oxidation reaction is typically carried out using a strong oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction yields mebendazole sulfoxide as the major product, which can be purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Mebendazole sulfoxide has been extensively studied for its potential as an anticancer agent. Several studies have shown that mebendazole sulfoxide can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Eigenschaften
Molekularformel |
C10H13N3O4S |
|---|---|
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C10H13N3O4S/c1-17-5-4-11-18(15,16)7-2-3-8-9(6-7)13-10(14)12-8/h2-3,6,11H,4-5H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
CRIYHQXGPNVMFI-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
Kanonische SMILES |
COCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)


![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)


![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)

![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)